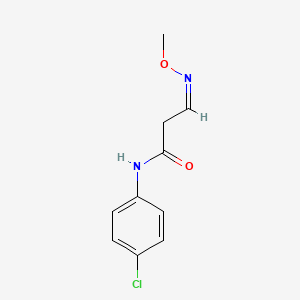![molecular formula C24H25N7OS B2489050 2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 941911-41-7](/img/structure/B2489050.png)
2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, utilizing various starting materials to introduce the desired functional groups and scaffold. For instance, compounds with triazolo[4,5-d]pyrimidin and phenylpiperazin motifs have been synthesized through condensation, cyclization, and substitution reactions, aiming for potential biological activity, such as inhibition of specific enzymes or receptors (Asghari et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like X-ray diffraction (XRD) and spectroscopy (NMR, IR). For example, the structural elucidation of compounds containing the pyrimidinyl and triazolyl groups reveals insights into their conformation, bonding patterns, and electronic distribution, which are essential for understanding their chemical reactivity and interaction with biological targets (Lahmidi et al., 2019).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and cyclization, which can modify their chemical structure and, consequently, their biological activity. The reactivity is influenced by the electron-donating or withdrawing nature of substituents, which affects the compounds' stability and reactivity (Abdelriheem et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for the compound's application in real-world scenarios. These properties are determined by the molecular structure and significantly impact the compound's formulation, storage, and handling (Karczmarzyk & Malinka, 2008).
Aplicaciones Científicas De Investigación
Potential Inhibitors of Enzymatic Activity
Compounds derived from the mentioned chemical structure have been synthesized and evaluated for their potential as inhibitors of specific enzymes. For instance, derivatives have been explored for their inhibitory effects on 15-lipoxygenase (15-LO), an enzyme involved in the metabolism of fatty acids, which plays a crucial role in inflammation and cancer. Compounds with variations in their structure showed promising IC50 values, indicating their potential as effective inhibitors (Asghari et al., 2016).
Synthesis and Antimicrobial Activity
The chemical compound and its derivatives have also been synthesized for antimicrobial activity. Research has shown the effective synthesis of novel derivatives containing the triazolo and pyrimidine moieties, which demonstrated significant antimicrobial properties. These findings open avenues for developing new antimicrobial agents based on the compound's structure (Abdelriheem et al., 2017).
Structural Studies and Antitumor Activity
Structural modifications and synthesis of related compounds have led to the discovery of derivatives with potential antitumor activities. These compounds have been tested in vitro against various cancer cell lines, showing selective action and potent inhibitory effects. This research highlights the compound's potential in the development of new cancer therapies (Iwashita et al., 2008).
Synthesis and Characterization for Biological Applications
Further research has focused on the synthesis, characterization, and evaluation of the compound's derivatives for biological applications, including antibacterial activity. These studies contribute to understanding the compound's utility in creating new molecules with desirable biological properties (Lahmidi et al., 2019).
Propiedades
IUPAC Name |
2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7OS/c1-18-7-9-19(10-8-18)15-31-23-22(27-28-31)24(26-17-25-23)33-16-21(32)30-13-11-29(12-14-30)20-5-3-2-4-6-20/h2-10,17H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFXYJHGLSZJHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl)benzoate](/img/structure/B2488970.png)
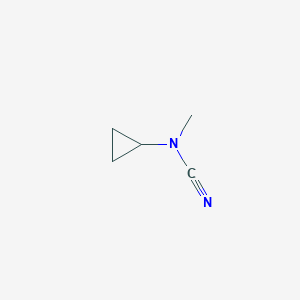
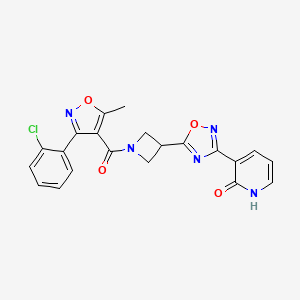
![Tert-butyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate](/img/structure/B2488975.png)
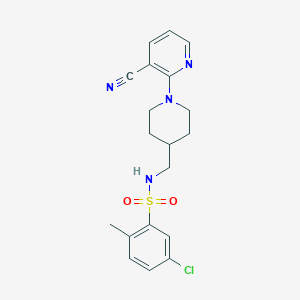
![1-(5-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2488979.png)
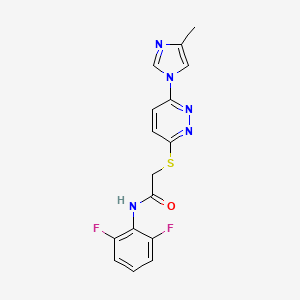
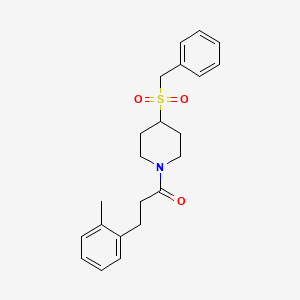
![N-(2-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2488987.png)
![(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2488988.png)
